molecular formula C13H14O4 B6353230 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid CAS No. 945244-30-4

1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid

Cat. No.: B6353230
CAS No.: 945244-30-4
M. Wt: 234.25 g/mol
InChI Key: JBUHPCVBAHVTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C13H14O4. It is characterized by a benzodioxole ring attached to a cyclopentanecarboxylic acid moiety.

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and cyclopentanecarboxylic acid.

    Reaction Conditions: A common synthetic route involves the use of palladium-catalyzed cross-coupling reactions.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid undergoes various chemical reactions:

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-12(15)13(5-1-2-6-13)9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,1-2,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUHPCVBAHVTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.